5-Oxo-1-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
5-Oxo-1-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid is a compound with a molecular formula of C10H10F3N3O3 and a molecular weight of 273.2 g/mol. This compound is notable for its trifluoroethyl group, which imparts unique chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with an appropriate β-diketone under acidic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution using a trifluoroethyl halide.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Final Coupling: The pyrazole and pyrrolidine intermediates are coupled under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-Oxo-1-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Oxo-1-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid: Similar structure but lacks the pyrazole ring.
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carboxylic acid: Contains the pyrazole ring but lacks the pyrrolidine ring.
Uniqueness
5-Oxo-1-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid is unique due to the presence of both the pyrazole and pyrrolidine rings, along with the trifluoroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H10F3N3O3 |
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Molecular Weight |
277.20 g/mol |
IUPAC Name |
5-oxo-1-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C10H10F3N3O3/c11-10(12,13)5-15-4-7(2-14-15)16-3-6(9(18)19)1-8(16)17/h2,4,6H,1,3,5H2,(H,18,19) |
InChI Key |
BNGYRMPXEFHWMD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CN(N=C2)CC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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